CYD-2-11 Exhibits Improved Binding Affinity for Bax Relative to Parent Compound SMBA1
CYD-2-11 demonstrates enhanced target engagement compared to the parent compound SMBA1. In a competition fluorescence polarization assay, CYD-2-11 binds to the Bax S184 pocket with a Ki of 34.1 nM, whereas SMBA1 exhibits a Ki of 43.3 nM, representing an approximately 21% improvement in binding affinity [1]. This differentiation is critical for experiments requiring maximal target occupancy at lower concentrations.
| Evidence Dimension | Binding affinity (Ki) to Bax S184 structural pocket |
|---|---|
| Target Compound Data | Ki = 34.1 nM |
| Comparator Or Baseline | SMBA1 (Ki = 43.3 nM) |
| Quantified Difference | ~21% improvement (9.2 nM lower Ki) |
| Conditions | Competition fluorescence polarization assay |
Why This Matters
This quantifies a measurable improvement in target binding, which is a key parameter for researchers optimizing dose-response relationships or comparing lead compounds.
- [1] Li R, Ding C, Zhang J, et al. Modulation of Bax and mTOR for Cancer Therapeutics. Cancer Res. 2017;77(11):3001-3012. View Source
